molecular formula C14H18N2O3S B2422186 N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1251685-50-3

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2422186
CAS RN: 1251685-50-3
M. Wt: 294.37
InChI Key: ICSMLVNABQXLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as Compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Suzuki–Miyaura Coupling

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide: can serve as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:

Antioxidant Activity

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N’-(2-methylsulfanylphenyl)oxamide: may exhibit antioxidant properties. Although specific studies on this compound are limited, its structure suggests potential antioxidant activity. Further investigations are warranted to explore its effectiveness in scavenging reactive oxygen species (ROS) and protecting against oxidative stress .

Plant Hormone Analog

The compound’s resemblance to indole derivatives makes it interesting for plant biology:

Computational Chemistry

The compound’s complex structure invites computational studies. Density functional theory (DFT) calculations could elucidate its electronic properties, reactivity, and binding affinities.

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Subhashini, N. J., et al. (2020). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 14(1), 1-10. Kumar, S., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-9.

properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-20-11-5-3-2-4-10(11)16-13(19)12(18)15-8-14(9-17)6-7-14/h2-5,17H,6-9H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSMLVNABQXLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.